2-Amino-3-(2-fluorophenyl)-2-methylpropanoic acid
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Overview
Description
2-Amino-3-(2-fluorophenyl)-2-methylpropanoic acid is an organic compound that belongs to the class of amino acids It features a fluorophenyl group attached to the alpha carbon of the amino acid backbone, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-fluorophenyl)-2-methylpropanoic acid typically involves the introduction of the fluorophenyl group to the amino acid backbone. One common method involves the use of fluorinated benzene derivatives as starting materials. The reaction conditions often include the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their conversion to the final product. The use of catalytic hydrogenation and other advanced techniques can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2-fluorophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of fluorinated derivatives .
Scientific Research Applications
2-Amino-3-(2-fluorophenyl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules with potential pharmaceutical applications.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-fluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets in biological systems. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to altered biochemical pathways. These interactions can result in various physiological effects, depending on the target and the context of the study .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(4-fluorophenyl)propanoic acid: Another fluorinated amino acid with similar structural features but different positional isomerism.
2-Amino-3-(2-chlorophenyl)-2-methylpropanoic acid: A chlorinated analog with distinct chemical and biological properties.
2-Amino-3-(2-bromophenyl)-2-methylpropanoic acid:
Uniqueness
2-Amino-3-(2-fluorophenyl)-2-methylpropanoic acid stands out due to the presence of the fluorine atom, which imparts unique electronic and steric effects. These effects can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-amino-3-(2-fluorophenyl)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-10(12,9(13)14)6-7-4-2-3-5-8(7)11/h2-5H,6,12H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXECDVKIKUSSNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1F)(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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